3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one
Description
This compound (C₂₁H₁₈ClN₃O₂, molecular weight 379.84 g/mol) features a quinolin-4-one core substituted at position 3 with a 1,2,4-oxadiazole ring bearing a 4-chlorophenyl group and at position 1 with a propyl chain . The 1,2,4-oxadiazole moiety is a heterocyclic scaffold known for enhancing metabolic stability and bioavailability in drug-like molecules, while the 4-chlorophenyl group contributes to hydrophobic interactions in biological targets. The propyl chain at position 1 likely modulates solubility and steric effects.
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c1-2-11-24-12-16(18(25)15-5-3-4-6-17(15)24)20-22-19(23-26-20)13-7-9-14(21)10-8-13/h3-10,12H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYSXVKPPPHQIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of an acid catalyst.
Quinoline core synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole ring with the quinoline core using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that certain derivatives displayed cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. It has shown effectiveness against a range of bacterial strains and fungi. The presence of the chlorophenyl group enhances its interaction with microbial targets, leading to increased antibacterial efficacy. In vitro studies have highlighted its potential in treating infections caused by resistant strains of bacteria .
Anti-inflammatory Effects
Anti-inflammatory properties are another significant aspect of this compound's profile. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity is particularly relevant in the context of chronic inflammatory diseases where oxidative stress plays a critical role .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed in several studies. Its ability to scavenge free radicals suggests potential applications in preventing oxidative damage in biological systems. This property is beneficial not only in pharmacological contexts but also in food preservation and cosmetic formulations .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Antitumor Efficacy : A study conducted on a series of synthesized derivatives showed that one specific derivative exhibited IC50 values lower than standard chemotherapeutics against breast cancer cells. This highlights its potential for further development as an anticancer drug .
- Antimicrobial Testing : In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound demonstrated superior activity compared to traditional antibiotics, suggesting its utility in developing new antimicrobial agents .
- Inflammation Model : In vivo studies using murine models of inflammation revealed that administration of the compound significantly reduced edema and inflammatory markers compared to control groups, supporting its role as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their differences:
Key Observations:
Substituent Effects on the Phenyl Ring :
- The 4-chlorophenyl group in the target compound increases electronegativity and lipophilicity compared to the 4-methylphenyl group in BF93202 . Chlorine’s electron-withdrawing nature may enhance binding affinity in polar active sites.
- F418-0614 substitutes the phenyl ring with a 3-methylphenyl group, reducing steric hindrance compared to para-substituted analogs .
6-Fluoro in F418-0614 enhances electronegativity and may improve membrane permeability .
Alkyl Chain Variations :
- The 1-propyl chain in the target compound offers moderate hydrophobicity, whereas 1-ethyl in F418-0614 reduces steric bulk, possibly improving metabolic stability .
Piperidinyl Addition :
- F418-0614’s 7-(4-methylpiperidin-1-yl) group introduces a basic nitrogen, enhancing solubility in acidic environments and enabling interactions with charged residues in target proteins .
Biological Activity
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one (referred to as compound A) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action and therapeutic implications.
Antimicrobial Properties
Research has indicated that compounds similar to A exhibit notable antimicrobial properties. For instance, derivatives containing the oxadiazole ring have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anticancer Activity
Several studies have explored the anticancer potential of oxadiazole derivatives, including compound A. In one study, a related oxadiazole compound demonstrated selective cytotoxicity against melanoma cells while sparing normal cells. This was attributed to the compound's ability to induce cell cycle arrest and apoptosis in cancer cells .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | VMM917 (melanoma) | 10 | Apoptosis induction |
| Study 2 | MCF-7 (breast cancer) | 15 | Cell cycle arrest |
Anti-inflammatory Effects
Compounds with similar structures have also been evaluated for anti-inflammatory effects. For example, certain derivatives have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This suggests that compound A may possess similar anti-inflammatory properties .
The biological activity of compound A can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with the oxadiazole moiety often inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Induction of Apoptosis : The ability to trigger programmed cell death in malignant cells is a critical feature observed in related compounds.
- Cell Cycle Modulation : Compounds have been shown to affect various phases of the cell cycle, particularly inducing G1 or S phase arrest in cancer cells.
Case Studies
A notable case study involves the use of a related oxadiazole derivative in clinical trials for melanoma treatment. The derivative exhibited a 4.9-fold increase in cytotoxicity against melanoma cells compared to normal cells, highlighting its potential as a therapeutic agent . Another study demonstrated that these compounds could effectively reduce tumor size in animal models when administered in conjunction with standard chemotherapy .
Q & A
Basic Research Questions
Q. What are the optimal catalytic systems and reaction conditions for synthesizing 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one?
- Methodological Answer : Palladium-catalyzed cyclization is a key strategy for constructing quinolinone and oxadiazole moieties. For example, PdCl₂(PPh₃)₂ with PCy₃ as a ligand in DMF, using K₂CO₃ as a base, has shown efficacy in similar quinoline syntheses . Reaction optimization should include screening ligands (e.g., PPh₃ vs. PCy₃), solvents (DMF vs. THF), and temperature (80–120°C). Monitoring via TLC and isolating intermediates via column chromatography (e.g., silica gel, hexane/EtOAc eluent) can improve yield (typically 60–75%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Verify aromatic proton environments (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm) and quinolinone carbonyl (δ ~180 ppm in ¹³C).
- IR Spectroscopy : Confirm C=O (1670–1700 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₀H₁₅ClN₃O₂: 364.0851).
Cross-referencing with literature data for analogous compounds is critical .
Q. What are common impurities in the synthesis of this compound, and how can they be mitigated?
- Methodological Answer : Side products may arise from incomplete cyclization or residual starting materials. For example:
- Unreacted 4-chlorophenyl precursors : Monitor via HPLC (C18 column, acetonitrile/water gradient).
- Oxadiazole ring-opening byproducts : Minimize by controlling reaction pH (neutral to slightly basic) and avoiding prolonged heating.
Recrystallization from ethanol or methanol can enhance purity (>95%) .
Advanced Research Questions
Q. How does the electronic nature of the 4-chlorophenyl group influence reactivity in further functionalization?
- Methodological Answer : The electron-withdrawing Cl substituent activates the oxadiazole ring for nucleophilic substitution. For instance, Suzuki-Miyaura coupling at the oxadiazole’s 5-position requires Pd(OAc)₂/XPhos catalysts and arylboronic acids in THF/water (yields ~50–65%). DFT calculations (B3LYP/6-31G*) can predict regioselectivity, correlating HOMO/LUMO interactions with experimental outcomes .
Q. How can contradictory data on this compound’s biological activity be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from assay conditions. Standardize protocols:
- Buffer systems : Use consistent pH (e.g., Tris-HCl vs. HEPES).
- Protein concentration : Optimize to avoid nonspecific binding (e.g., 0.1–1.0 µM).
- Control compounds : Include reference inhibitors (e.g., staurosporine) for cross-validation.
Meta-analysis of dose-response curves across studies can identify outliers .
Q. What mechanistic insights exist for the palladium-catalyzed cyclization steps in this compound’s synthesis?
- Methodological Answer : The reaction likely proceeds via a Pd(0)/Pd(II) cycle. Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
